molecular formula C16H16ClNO B5732861 N-(4-chloro-2-methylphenyl)-3-phenylpropanamide CAS No. 6148-23-8

N-(4-chloro-2-methylphenyl)-3-phenylpropanamide

Cat. No.: B5732861
CAS No.: 6148-23-8
M. Wt: 273.75 g/mol
InChI Key: KKMYVBVYBIVLLD-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chloro-2-methylphenyl group and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-3-phenylpropanamide typically involves the reaction of 4-chloro-2-methylaniline with benzoyl chloride under suitable conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, leading to various biochemical and physiological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of neurotransmitters in the brain and improved cognitive function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-2-(methylthio)benzamide
  • N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide
  • 4-chloro-2-methylaniline

Uniqueness

N-(4-chloro-2-methylphenyl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 4-chloro-2-methylphenyl group and a phenylpropanamide moiety makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-12-11-14(17)8-9-15(12)18-16(19)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMYVBVYBIVLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358035
Record name N-(4-Chloro-2-methylphenyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6148-23-8
Record name N-(4-Chloro-2-methylphenyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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